molecular formula C9H7NO5 B13480224 Methyl 4-formyl-2-nitrobenzoate

Methyl 4-formyl-2-nitrobenzoate

Cat. No.: B13480224
M. Wt: 209.16 g/mol
InChI Key: DFXPDEYRIVNOGS-UHFFFAOYSA-N
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Description

Methyl 4-formyl-2-nitrobenzoate is an organic compound with the molecular formula C9H7NO5 It is a derivative of benzoic acid, featuring a formyl group at the 4-position and a nitro group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-formyl-2-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of methyl 4-formylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-formyl-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-formyl-2-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-formyl-2-nitrobenzoate depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the formyl and nitro groups, which can undergo various chemical transformations. In pharmaceuticals, the compound may interact with biological targets through hydrogen bonding, electrostatic interactions, and covalent modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-formyl-2-nitrobenzoate is unique due to the specific positioning of the formyl and nitro groups, which confer distinct reactivity and properties compared to its isomers. This unique arrangement allows for selective chemical transformations and applications in various fields .

Properties

Molecular Formula

C9H7NO5

Molecular Weight

209.16 g/mol

IUPAC Name

methyl 4-formyl-2-nitrobenzoate

InChI

InChI=1S/C9H7NO5/c1-15-9(12)7-3-2-6(5-11)4-8(7)10(13)14/h2-5H,1H3

InChI Key

DFXPDEYRIVNOGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C=O)[N+](=O)[O-]

Origin of Product

United States

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